An In-Depth Technical Guide to the PD-1/PD-L1 Inhibitor: PD1-PDL1-IN 1
An In-Depth Technical Guide to the PD-1/PD-L1 Inhibitor: PD1-PDL1-IN 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD1-PDL1-IN 1, also identified as compound 16 in patent literature, is a potent small molecule inhibitor of the Programmed Cell Death-1 (PD-1) signaling pathway. As an immune modulator, it holds promise in the field of immuno-oncology by disrupting the interaction between PD-1 and its ligand, PD-L1, a key mechanism of tumor immune evasion. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of PD1-PDL1-IN 1, intended to support research and development efforts in cancer immunotherapy.
Chemical Structure and Properties
PD1-PDL1-IN 1 is a complex heterocyclic molecule. Its chemical identity and key properties are summarized in the tables below. The compound is often supplied as a trifluoroacetic acid (TFA) salt, which can affect its molecular weight and solubility characteristics.
Table 1: Chemical Identification of PD1-PDL1-IN 1
| Identifier | Value |
| IUPAC Name | (2S,3R)-2-[[(1S)-3-amino-3-oxo-1-[3-(piperazin-1-yl)-1,2,4-oxadiazol-5-yl]propyl]carbamoylamino]-3-hydroxybutanoic acid |
| CAS Number | 2005454-12-4 |
| Molecular Formula (Free Base) | C₁₄H₂₃N₇O₆ |
| Molecular Formula (TFA Salt) | C₁₆H₂₄F₃N₇O₈[1] |
Table 2: Physicochemical Properties of PD1-PDL1-IN 1
| Property | Value | Source |
| Molecular Weight (Free Base) | 385.38 g/mol | [2] |
| Molecular Weight (TFA Salt) | 499.40 g/mol | [1] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO (100 mg/mL) | [4][5] |
| Storage Conditions | Store at -20°C, protect from light | [6] |
PD-1/PD-L1 Signaling Pathway and Mechanism of Action
The PD-1/PD-L1 axis is a critical immune checkpoint that regulates T-cell activation and tolerance. In the tumor microenvironment, cancer cells can overexpress PD-L1, which binds to the PD-1 receptor on activated T-cells. This interaction triggers a downstream signaling cascade that inhibits T-cell proliferation, cytokine release, and cytotoxic activity, thereby allowing cancer cells to evade immune surveillance.
PD1-PDL1-IN 1 functions by inhibiting the PD-1 receptor.[2] While the precise binding mode of PD1-PDL1-IN 1 is not extensively detailed in publicly available literature, its action as a PD-1 inhibitor suggests it likely interferes with the binding of PD-L1 to PD-1, thus restoring T-cell-mediated anti-tumor immunity.
Experimental Protocols
While specific experimental protocols for PD1-PDL1-IN 1 are not publicly available, this section outlines general methodologies for evaluating PD-1/PD-L1 inhibitors.
In Vitro PD-1/PD-L1 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is commonly used to screen for inhibitors of the PD-1/PD-L1 interaction in a high-throughput format.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound in disrupting the PD-1/PD-L1 interaction.
Materials:
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Recombinant human PD-1 protein (e.g., with a His-tag)
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Recombinant human PD-L1 protein (e.g., with an Fc-tag)
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Anti-His antibody conjugated to a FRET donor (e.g., Europium cryptate)
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Anti-Fc antibody conjugated to a FRET acceptor (e.g., d2)
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Assay buffer (e.g., PBS with 0.1% BSA)
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Test compound (PD1-PDL1-IN 1)
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384-well low-volume microplates
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HTRF-compatible plate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-mixed solution of recombinant PD-1 and anti-His-donor antibody.
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Add a pre-mixed solution of recombinant PD-L1 and anti-Fc-acceptor antibody.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.
-
Read the fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm) using an HTRF plate reader.
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
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Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
T-Cell Activation Assay
This cell-based assay assesses the functional effect of a PD-1/PD-L1 inhibitor on T-cell activation.
Objective: To measure the ability of a test compound to restore T-cell activation in the presence of PD-L1-mediated suppression.
Materials:
-
PD-L1 expressing cells (e.g., CHO-K1 cells stably expressing human PD-L1 and an artificial antigen-presenting system)
-
PD-1 expressing T-cells (e.g., Jurkat cells stably expressing human PD-1 and a reporter gene like luciferase under the control of an NFAT response element)
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Cell culture medium
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Test compound (PD1-PDL1-IN 1)
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Luciferase substrate
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Luminometer
Procedure:
-
Plate the PD-L1 expressing cells in a 96-well white, clear-bottom plate and incubate overnight.
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The next day, prepare a serial dilution of the test compound in cell culture medium.
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Add the test compound dilutions to the wells containing the PD-L1 expressing cells.
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Add the PD-1 expressing T-cells to the wells.
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Co-culture the cells for a specified time (e.g., 6 hours) at 37°C in a CO₂ incubator.
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Add the luciferase substrate to each well according to the manufacturer's instructions.
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Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the logarithm of the compound concentration to determine the EC50 value.
Quantitative Data
As of the latest available information, specific quantitative data such as IC50, binding affinity (Kd), and detailed pharmacokinetic parameters for PD1-PDL1-IN 1 have not been disclosed in the public domain. The primary source for this compound is a patent (WO2016142886A2), which focuses on the chemical synthesis of a series of immunomodulatory compounds, including "compound 16" (PD1-PDL1-IN 1).[7] Researchers interested in this molecule may need to perform their own in-house assays to determine these critical parameters.
Conclusion
PD1-PDL1-IN 1 is a promising small molecule inhibitor of the PD-1 pathway, offering a potential alternative or complementary approach to antibody-based immunotherapies. While detailed biological and pharmacokinetic data remain proprietary, the information provided in this guide on its chemical properties and the general methodologies for its evaluation can serve as a valuable resource for researchers in the field of immuno-oncology. Further investigation into its specific in vitro and in vivo activities is warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WO2019245817A1 - Compositions and methods of use of il-10 agents in conjunction with chimeric antigen receptor cell therapy - Google Patents [patents.google.com]
- 4. WO2022271684A1 - Diacylglyercol kinase modulating compounds - Google Patents [patents.google.com]
- 5. WO2021067181A1 - Hbv vaccines and methods treating hbv - Google Patents [patents.google.com]
- 6. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2022150791A2 - Compositions and methods related to il2 receptor binding - Google Patents [patents.google.com]


